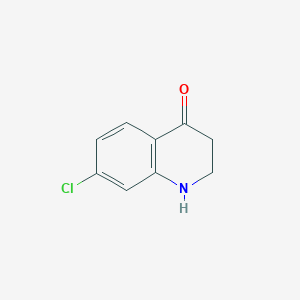

7-chloro-2,3-dihydroquinolin-4(1H)-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLTZTRNTRXTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176007 | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21617-15-2 | |

| Record name | 7-Chloro-2,3-dihydro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21617-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2,3-dihydro-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Chloro 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Cyclization Strategies for the 2,3-Dihydroquinolin-4(1H)-one Framework

The formation of the bicyclic dihydroquinolinone system is predominantly achieved through intramolecular cyclization reactions. These strategies involve the creation of a key carbon-carbon or carbon-nitrogen bond to close the heterocyclic ring, starting from a suitably substituted acyclic precursor.

Polyphosphoric Acid-Mediated Cyclodehydration of Propionic Acid Precursors to 7-Chloro-2,3-dihydroquinolin-4(1H)-one

One of the most direct and classical methods for synthesizing the 2,3-dihydroquinolin-4(1H)-one core is the intramolecular Friedel-Crafts acylation of N-aryl-β-propionic acids. Polyphosphoric acid (PPA) is a widely used reagent for this transformation, acting as both a catalyst and a solvent. The synthesis of this compound via this method typically starts from 3-(3-chloroanilino)propanoic acid.

The mechanism involves the protonation of the carboxylic acid by PPA, followed by the loss of water to generate a reactive acylium ion intermediate. This electrophilic species then attacks the electron-rich aromatic ring of the 3-chloroaniline (B41212) moiety. The cyclization occurs preferentially at the position para to the directing amino group and ortho to the chloro substituent, leading to the desired 7-chloro product. The reaction is a type of electrophilic aromatic substitution. wikipedia.orgnih.gov

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 3-(3-Chloroanilino)propanoic acid | Polyphosphoric Acid (PPA) | Heat (e.g., 100-140°C) | This compound | Typically moderate to high |

This method is valued for its operational simplicity and the use of a relatively inexpensive dehydrating agent. However, the reaction often requires high temperatures and the viscosity of PPA can sometimes complicate product isolation.

Friedel-Crafts Reactions in Dihydroquinolinone Synthesis

The PPA-mediated synthesis is a specific example of the broader class of Friedel-Crafts reactions used to construct the dihydroquinolinone framework. wikipedia.orglscollege.ac.in This strategy is fundamentally an intramolecular acylation. The general precursor is an N-(chlorophenyl)-β-alanine derivative.

The key step is the generation of an electrophile from the carboxylic acid moiety, which then attacks the aromatic ring. This can be achieved using various conditions:

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) can be used with the corresponding acyl chloride precursor (prepared from the propionic acid and a chlorinating agent like thionyl chloride). The Lewis acid coordinates to the acyl chloride, enhancing its electrophilicity. wikipedia.orglscollege.ac.in

Protic Acids: Strong protic acids such as sulfuric acid, methanesulfonic acid (MSA), or PPA can directly protonate the carboxylic acid to facilitate the formation of the acylium ion. masterorganicchemistry.com

The success of the intramolecular Friedel-Crafts reaction is highly dependent on the stability of the intermediate carbocation and the electronic nature of the aromatic ring. The presence of the chloro- and amino-substituents on the ring dictates the regioselectivity of the cyclization. For a 3-chloroaniline precursor, the cyclization is directed to the C6 position of the aniline (B41778) ring, resulting in the 7-chloroquinolinone product. This cyclization is generally most efficient for forming five- and six-membered rings. masterorganicchemistry.com

Cyclization of 2'-Aminochalcone Derivatives

An alternative and versatile approach involves the intramolecular cyclization of 2'-aminochalcone derivatives. Chalcones (1,3-diaryl-2-propen-1-ones) are readily synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. For the synthesis of this compound derivatives, a substituted 2'-aminoacetophenone (B46740) is used as a starting material. nih.govelsevierpure.com

The key step is an intramolecular aza-Michael addition reaction. The amino group of the 2'-aminochalcone acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system. This ring-closing reaction forms the six-membered heterocyclic ring of the dihydroquinolinone. researchgate.net

| Precursor Type | Catalyst/Conditions | Product |

| 2'-Amino-4'-chlorochalcone | Acidic (e.g., H₃PO₄/AcOH, reflux) | 2-Aryl-7-chloro-2,3-dihydroquinolin-4(1H)-one |

| 2'-Amino-4'-chlorochalcone | Microwave irradiation, Silica (B1680970) chloride | 2-Aryl-7-chloro-2,3-dihydroquinolin-4(1H)-one |

This method offers a significant advantage in that it allows for the introduction of a substituent at the 2-position of the dihydroquinolinone ring, derived from the aldehyde used in the initial chalcone (B49325) synthesis. Various catalysts and reaction conditions have been reported to improve yields and reaction times, including the use of microwave irradiation to accelerate the cyclization process. researchgate.netresearchgate.net

Catalytic Metathesis Approaches for Quinolone Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and heterocyclic systems. researchgate.net This reaction utilizes transition metal catalysts, most commonly ruthenium-based complexes (e.g., Grubbs' catalysts), to form a new double bond from two pre-existing olefins within the same molecule, with the concomitant release of a small volatile alkene like ethylene. nih.gov

To synthesize a dihydroquinolinone ring using this approach, a diene precursor is required. For a this compound derivative, a plausible precursor would be an N-allyl-2-vinyl-3-chloroaniline derivative that could be cyclized to form a dihydroquinoline, which would then require oxidation to the quinolone. A more direct route would involve the RCM of an N-acryloyl-2-allyl-3-chloroaniline.

While specific examples for the direct synthesis of this compound via RCM are not extensively documented in introductory literature, the general applicability of RCM for forming quinolone-fused heterocycles has been established. researchgate.netresearchgate.netnih.gov The strategy is noted for its high functional group tolerance and typically mild reaction conditions. However, the synthesis of the required diene precursors can be complex, and the cost of the ruthenium catalysts can be a consideration. nih.gov

One-Pot and Multicomponent Reaction Strategies

To improve efficiency, reduce waste, and simplify synthetic procedures, one-pot and multicomponent reactions have been developed for the synthesis of complex molecules like dihydroquinolinones. These strategies combine multiple reaction steps into a single operation without isolating intermediates.

Streamlined One-Pot Procedures (e.g., from o-Aminoacetophenones and Aromatic Aldehydes)

The synthesis of 2-substituted-2,3-dihydroquinolin-4(1H)-ones from 2'-aminochalcones can be streamlined into a one-pot procedure. This approach combines the initial Claisen-Schmidt condensation (to form the chalcone) and the subsequent intramolecular aza-Michael addition (to form the dihydroquinolinone) in a single reaction vessel.

For the synthesis of a 7-chloro derivative, the reaction would typically involve:

Starting Materials: 4-Chloro-2-aminoacetophenone and an aromatic aldehyde.

Reaction Sequence: These starting materials are mixed in a suitable solvent with a catalyst that can promote both the condensation and the cyclization steps.

This one-pot strategy avoids the need to isolate and purify the intermediate chalcone, thereby saving time and resources. The development of efficient catalytic systems that can mediate both transformations under compatible conditions is key to the success of this approach. Such procedures represent a more atom-economical and environmentally friendly route to this important class of heterocycles. nih.gov

Multicomponent Reactions (MCRs) for Diverse Quinoline (B57606) Scaffold Generation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. nih.govbeilstein-journals.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules from simple precursors. nih.govdovepress.com For the synthesis of quinoline scaffolds, including those with chloro-substituents, several classical MCRs can be adapted.

Key MCRs applicable to quinoline synthesis include:

Hantzsch Dihydropyridine Synthesis: While primarily used for dihydropyridines, variations of the Hantzsch reaction can be employed to construct the pyridinone ring fused to a benzene (B151609) ring, forming the core of the quinolinone structure. beilstein-journals.org

Biginelli Reaction: This reaction typically produces dihydropyropyrimidinones but can be modified to yield related heterocyclic systems. nih.gov

Ugi and Passerini Reactions: These isocyanide-based MCRs are exceptionally versatile for creating complex, peptide-like structures and can be integrated into reaction sequences that lead to the formation of diverse heterocyclic scaffolds. nih.govbeilstein-journals.org

The general strategy involves the condensation of an aniline derivative (such as 3-chloroaniline), an aldehyde, and a component containing an active methylene (B1212753) group. nih.gov The reaction proceeds through a series of condensation, addition, and cyclization steps, often in one pot, to yield the dihydroquinolinone core. The diversity of the final products can be easily controlled by varying the individual starting components, making MCRs a powerful tool for generating a wide range of substituted quinolinones.

Enantioselective Synthesis of Chiral Dihydroquinolinone Derivatives

The development of methods for the enantioselective synthesis of chiral dihydroquinolinones is of significant interest, as the stereochemistry of a molecule often dictates its biological activity. Advanced catalytic systems are employed to control the formation of stereocenters during the synthesis.

Palladium-Catalyzed Asymmetric Carbonylative Heck Reactions for Chiral Aza-Quaternary Carbon Centers

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. The asymmetric intramolecular Heck reaction, in particular, can be used to create chiral centers with high enantioselectivity. nih.gov A carbonylative variation of this reaction allows for the introduction of a carbonyl group (CO) and the simultaneous construction of a chiral aza-quaternary carbon center—a carbon atom bonded to four different non-hydrogen substituents, including a nitrogen atom.

This process typically involves an appropriately substituted aniline derivative that undergoes a domino Heck carbonylation reaction. nih.gov The palladium catalyst, coordinated to a chiral ligand, orchestrates the cyclization and carbon monoxide insertion, leading to the formation of the dihydroquinolinone ring with a quaternary stereocenter at the C3 position. This method has been successfully applied to similar heterocyclic systems, achieving high yields and excellent enantioselectivities (up to 99% ee). nih.gov

Asymmetric Conjugate Addition Routes to 2-Alkyl-2,3-dihydroquinolin-4(1H)-ones

Asymmetric conjugate addition is a reliable method for creating chiral carbon-carbon bonds. In the context of dihydroquinolinones, this reaction can be used to introduce an alkyl group at the C2 position. The 2,3-dihydroquinolin-4(1H)-one scaffold contains an α,β-unsaturated carbonyl moiety (an enone), making it an ideal substrate for conjugate addition reactions. nih.gov

In this approach, an organometallic reagent or another suitable nucleophile is added to the enone system in the presence of a chiral catalyst. nih.gov Palladium catalysts combined with chiral ligands, such as t-BuPyOX, have proven effective in catalyzing the asymmetric conjugate addition of arylboronic acids to cyclic enones, creating all-carbon quaternary stereocenters. nih.gov This methodology can be adapted to introduce various alkyl or aryl groups at the 2-position of the dihydroquinolinone ring with high enantioselectivity.

Table 1: Asymmetric Conjugate Addition to Cyclic Enones

| Entry | Catalyst/Ligand | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Pd(OCOCF₃)₂ / t-BuPyOX | 4-methylphenylboronic acid | 95 | 93 |

| 2 | Pd(OCOCF₃)₂ / t-BuPyOX | 4-chlorophenylboronic acid | 99 | 95 |

| 3 | Pd(OCOCF₃)₂ / t-BuPyOX | 3-nitrophenylboronic acid | 98 | 94 |

Data adapted from related studies on cyclic enones and are representative of the potential for this methodology. nih.gov

Stereoselective One-Pot Multistep Transformations (e.g., Knoevenagel Condensation/Aza-Michael Addition/Electrophilic Fluorination)

One-pot multistep transformations offer a highly efficient route to complex molecules by combining several reaction steps without isolating intermediates. An elegant example is the organocatalytic synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. nih.govacs.org This sequence begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, followed by an intramolecular aza-Michael addition to form the dihydroquinolinone ring. nih.gov

In the final step, an electrophilic fluorinating agent is introduced to install a fluorine atom stereoselectively. This one-pot process, using simple starting materials under mild conditions, can produce highly functionalized dihydroquinolinones in excellent yields (up to 98%) and with high diastereoselectivity (dr up to 99:1). nih.govacs.org

Table 2: Representative Yields in One-Pot Synthesis of Fluorinated Dihydroquinolinones

| Substrate (Aldehyde) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Benzaldehyde | 95 | 99:1 |

| 4-Chlorobenzaldehyde | 98 | 99:1 |

| 4-Nitrobenzaldehyde | 92 | 98:2 |

| 2-Naphthaldehyde | 91 | 99:1 |

Data derived from the synthesis of analogous fluorinated 2,3-dihydroquinolin-4(1H)-ones. nih.govacs.org

Chiral Lewis Acid and Organocatalytic Approaches

Both chiral Lewis acids and small organic molecules (organocatalysts) are widely used to induce enantioselectivity in chemical reactions. researchgate.net In the synthesis of chiral dihydroquinolinones, these catalysts can activate substrates and control the stereochemical outcome of key bond-forming steps. For instance, chiral organocatalysts like pyrrolidine (B122466) derivatives can be used to catalyze the cycloaddition of azides with β-ketoesters, a reaction that can be applied to the synthesis of functionalized 7-chloroquinoline (B30040) systems. scielo.brrsc.org

These catalysts operate by forming transient chiral intermediates, such as enamines or iminium ions, which then react with high stereocontrol. The use of organocatalysts is often advantageous due to their stability, low toxicity, and operational simplicity compared to some metal-based catalysts.

Enantiomeric Ratio (e.r.) Improvement Strategies

Achieving a high enantiomeric ratio (or enantiomeric excess, ee) is a primary goal in asymmetric synthesis. Several strategies can be employed to optimize the stereochemical purity of the final product. These strategies often involve systematically modifying reaction parameters to enhance the selectivity of the chiral catalyst.

Key optimization strategies include:

Ligand Modification: In metal-catalyzed reactions, the structure of the chiral ligand is paramount. Fine-tuning the steric and electronic properties of the ligand can significantly impact enantioselectivity. nih.gov

Catalyst Screening: A range of different chiral catalysts (e.g., various cinchona alkaloids or proline derivatives in organocatalysis) can be tested to identify the most effective one for a specific transformation. nih.gov

Solvent and Temperature Effects: The choice of solvent can influence the transition state energies of the stereodetermining step. Lowering the reaction temperature often leads to higher enantioselectivity by amplifying small differences in activation energies between the two enantiomeric pathways. nih.gov

Additives: The presence of additives, such as co-catalysts or weak acids/bases, can modify the catalytic cycle and improve the enantiomeric ratio.

Table 3: Factors Influencing Enantiomeric Ratio in Asymmetric Catalysis

| Factor | Modification | Observed Effect on e.r. or ee (%) | Reference Reaction |

|---|---|---|---|

| Catalyst Counterion | Pd(OAc)₂ vs Pd(OCOCF₃)₂ | Increase from 92% to 93% ee | Pd-Catalyzed Conjugate Addition nih.gov |

| Solvent | CH₂Cl₂ vs ClCH₂CH₂Cl | Increase from 91% to 93% ee | Pd-Catalyzed Conjugate Addition nih.gov |

| Temperature | 40 °C vs 60 °C | Maintained high ee (91-93%) | Pd-Catalyzed Conjugate Addition nih.gov |

| Ligand Choice | Feringa Ligand | Up to 96% ee | Pd-Catalyzed Heck Reaction nih.gov |

Green Chemistry Approaches in Dihydroquinolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of dihydroquinolinone frameworks to minimize environmental impact, reduce waste, and enhance safety and efficiency. These approaches prioritize the use of benign solvents, recyclable catalysts, and alternative energy sources.

Solvent-Free Reaction Conditions

Eliminating organic solvents is a primary goal in green synthesis, as they are often toxic, volatile, and contribute significantly to chemical waste. pharmafeatures.com Solvent-free reactions, also known as neat or solid-state reactions, offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. pharmafeatures.comjmchemsci.com

One prominent solvent-free technique is mechanochemistry, which utilizes mechanical force, such as ball milling, to initiate chemical reactions. pharmafeatures.com A novel one-pot, solvent-free ball-milling method has been developed for the synthesis of polysubstituted 1,2-dihydroquinolines from anilines and acetylenedicarboxylate (B1228247) diesters. nih.gov This protocol is noted for its mild conditions, short reaction times, and suitability for large-scale synthesis, presenting a practical alternative to traditional solvent-based methods. nih.gov Similarly, the synthesis of dihydroquinazolinone derivatives has been achieved under solvent-free conditions using tin(II) chloride dihydrate as a catalyst, demonstrating good to excellent yields. jmchemsci.com Microwave irradiation is also frequently combined with solvent-free conditions to accelerate reaction rates. ias.ac.innih.gov

Utilization of Recyclable Catalysts (e.g., Supported Catalysts, Supramolecular Hosts)

The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. This approach not only reduces costs but also minimizes the discharge of potentially toxic metal catalysts into the environment.

Supported Catalysts: Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture. researchgate.net Magnetically recoverable nanocatalysts, for instance, have gained attention for their high efficiency and simple recovery using an external magnet. researchgate.net A magnetic Fe3O4-supported glutathione (B108866) catalyst has demonstrated excellent activity in the synthesis of 1,4-dihydropyridine (B1200194) derivatives and can be reused for multiple consecutive runs with only a slight decrease in activity. researchgate.net Another example is a novel, heterogeneous polymeric catalyst, poly(AMPS-co-AA), used for the one-pot synthesis of polyhydroquinoline derivatives under solvent-free conditions. This catalyst is non-toxic, easy to handle, and recyclable, offering an environmentally friendly synthetic route. nih.gov

Supramolecular Hosts: Supramolecular scaffolds, such as modified natural polymers, are also emerging as effective and recyclable catalysts. Natural supramolecular carbohydrates like cellulose (B213188) and starch can be converted into their sulfonic acid derivatives. researchgate.net These materials have shown high catalytic efficiency in the synthesis of tetrahydroquinoline derivatives, coupled with the benefits of being cost-effective and recyclable. researchgate.net The organized, cavity-containing structures of supramolecular hosts can mimic enzyme pockets, facilitating specific reactions with high selectivity.

| Catalyst Type | Example Catalyst | Application | Key Advantages |

| Supported (Magnetic) | Fe3O4-supported glutathione | Synthesis of 1,4-dihydropyridines | Easy separation with a magnet, high reusability (6+ runs) |

| Supported (Polymeric) | Poly(AMPS-co-AA) | Synthesis of polyhydroquinolines | Non-toxic, recyclable, solvent-free conditions |

| Supramolecular | Cellulose sulfuric acid | Synthesis of tetrahydroquinolines | Cost-effective, recyclable, derived from renewable resources |

Microwave and Ultrasound Promoted Synthetic Protocols

Alternative energy sources like microwave (MW) irradiation and ultrasound (US) offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govyoutube.com

Microwave-Assisted Synthesis: Microwave energy directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases. nih.gov This technique has been successfully applied to the synthesis of quinolines and dihydroquinolines. An efficient procedure involves the one-pot reaction of anilines with alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride, performed under solvent-free microwave irradiation. ias.ac.in This method highlights the synergy between microwave activation and solvent-free conditions. Researchers have found that microwave-assisted protocols often provide higher yields in a fraction of the time compared to conventional heating. nih.gov

Ultrasound-Promoted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to initiate and accelerate chemical reactions. youtube.com This high-energy process can enhance mass transfer and create localized hot spots, driving reactions forward. Ultrasound irradiation has been employed in greener synthesis protocols for quinoline derivatives, often leading to better yields and shorter reaction times than traditional methods. nih.govresearchgate.net

Photoredox Cyclization Strategies

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. whiterose.ac.uk This strategy uses light energy to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. whiterose.ac.uk

For the synthesis of dihydroquinolinones, a metal- and additive-free photoredox cyclization of N-arylacrylamides has been developed. acs.orgnih.gov In this protocol, an organic light-emitting molecule, such as 4CzIPN, serves as the photocatalyst, absorbing visible light to trigger the reaction. acs.org This method features exclusive 6-endo-trig cyclization, providing a range of functionalized dihydroquinolinones in good yields. acs.org Another approach involves the reductive generation of carbamoyl (B1232498) radicals from N-hydroxyphthalimido oxamides under photoredox catalysis, which then undergo intermolecular addition and cyclization with electron-deficient olefins to yield 3,4-dihydroquinolin-2-ones. whiterose.ac.uk These strategies represent a milder and less toxic alternative to traditional radical chemistry. whiterose.ac.uk

| Photoredox Strategy | Reactants | Catalyst/Conditions | Product | Key Features |

| Metal-Free Cyclization | N-Arylacrylamides | 4CzIPN photocatalyst, visible light | Dihydroquinolinones | Metal- and additive-free, high selectivity (6-endo-trig) |

| Carbamoyl Radical Generation | N-hydroxyphthalimido oxamides, olefins | Photoredox catalyst, visible light | 3,4-Dihydroquinolin-2-ones | Mild, redox-neutral conditions |

Recent Advancements and Emerging Synthetic Strategies for Quinolines and Dihydroquinolinones

The development of novel synthetic routes to quinoline and dihydroquinolinone scaffolds remains an active area of research, driven by their importance in medicinal chemistry. nih.govmdpi.com Recent advancements focus on improving efficiency, expanding substrate scope, and achieving greater molecular complexity through innovative catalytic systems.

Emerging strategies often involve the catalytic annulation of α,β-unsaturated N-arylamides, which can proceed through electrophilic, radical-initiated, or photochemical cyclization pathways. mdpi.com For example, a silver-catalyzed protocol has been developed for the radical addition/cyclization of N-phenylcinnamamide with keto acids, providing substituted dihydroquinolinones in moderate to excellent yields with high stereoselectivity. mdpi.com

Transition-metal-catalyzed C-H bond activation has also become a powerful strategy for constructing quinoline rings. mdpi.com These methods avoid the need for pre-functionalized starting materials, thereby improving atom economy. For instance, a cobalt-catalyzed, ligand-free cyclization of 2-aminoaryl alcohols with ketones has been reported as a convenient, one-pot synthesis of quinolines under mild conditions. mdpi.com Similarly, copper-catalyzed annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines provide access to 4-trifluoromethyl quinolines. mdpi.com

These modern approaches, from green chemistry innovations to advanced catalytic C-H activation, are continually expanding the synthetic chemist's toolbox, enabling more efficient, sustainable, and versatile production of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 2,3 Dihydroquinolin 4 1h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete proton and carbon framework of the molecule.

The ¹H NMR spectrum of 7-chloro-2,3-dihydroquinolin-4(1H)-one provides critical information about the number of different proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Aromatic Protons: The spectrum is expected to show three distinct signals in the aromatic region. The proton at position 5 (H-5), being ortho to the electron-withdrawing carbonyl group, would appear as the most downfield signal, likely a doublet. The proton at position 8 (H-8) would be a doublet, and the proton at position 6 (H-6) would appear as a doublet of doublets due to coupling with both H-5 and H-8.

Aliphatic Protons: The dihydro portion of the molecule contains two methylene (B1212753) groups. The protons at C-2, adjacent to the nitrogen atom, are expected to resonate as a triplet. The protons at C-3, adjacent to the carbonyl group, would also appear as a triplet.

Amine Proton: The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.8-8.0 | d | ~8.0-9.0 |

| H-6 | ~6.8-7.0 | dd | J = ~8.0-9.0, ~2.0-2.5 |

| H-8 | ~6.7-6.9 | d | ~2.0-2.5 |

| H-2 (CH₂) | ~3.4-3.6 | t | ~6.0-7.0 |

| H-3 (CH₂) | ~2.7-2.9 | t | ~6.0-7.0 |

| N-H | Variable (broad s) | s | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For this compound, nine distinct carbon signals are expected.

Carbonyl Carbon: The most downfield signal corresponds to the ketone carbonyl carbon (C-4), typically appearing above 190 ppm. rsc.org

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 115-155 ppm). Quaternary carbons (C-4a, C-7, C-8a), which lack directly attached protons, generally show weaker signals. oregonstate.edu The carbon bearing the chlorine atom (C-7) and the carbons adjacent to the nitrogen and carbonyl groups (C-4a, C-8a) can be distinguished based on predicted chemical shifts and correlations from 2D NMR.

Aliphatic Carbons: The two methylene carbons, C-2 and C-3, will appear in the upfield region of the spectrum. C-2, being attached to nitrogen, is expected to be more deshielded than C-3.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~45-50 |

| C-3 | ~35-40 |

| C-4 (C=O) | ~190-195 |

| C-4a | ~125-130 |

| C-5 | ~135-140 |

| C-6 | ~118-122 |

| C-7 | ~130-135 |

| C-8 | ~116-120 |

| C-8a | ~150-155 |

2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu Key expected correlations for this compound would include a cross-peak between the H-2 and H-3 methylene protons, confirming their adjacency. In the aromatic system, correlations would be seen between H-5 and H-6, and between H-6 and H-8. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This allows for the unambiguous assignment of each protonated carbon atom by linking the ¹H and ¹³C data. For instance, the proton signal at ~3.5 ppm would correlate with the carbon signal at ~47 ppm, assigning them to the C-2 position.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the NH proton would show a correlation to the C-4 carbonyl carbon and the C-8a carbon. The H-5 proton would show correlations to the C-4 carbonyl and the C-4a quaternary carbon, confirming the fusion of the two rings. semanticscholar.org

While less common, ¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. researchgate.net For this compound, the nitrogen is part of an anilidic system.

Chemical Shift: The ¹⁵N chemical shift is highly sensitive to hybridization and substitution. The nitrogen in the dihydroquinolinone ring is expected to have a chemical shift characteristic of an amide or aniline-type nitrogen. u-szeged.hu

Protonation Effects: Changes in pH and protonation of the nitrogen atom would lead to significant changes in the ¹⁵N chemical shift, which can be useful for studying the compound's acid-base properties. youtube.com

Indirect Detection: Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, indirect detection methods like ¹H-¹⁵N HMBC are often employed. This experiment would show correlations from the NH proton and the H-2 protons to the nitrogen atom, confirming its position in the ring. u-szeged.hu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion Peak: For this compound (C₉H₈ClNO), the exact mass can be calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Due to the presence of chlorine, the molecular ion peak will appear as a characteristic pair of peaks (M+ and M+2) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern: The fragmentation of the molecular ion under electron impact (EI) provides structural clues. Common fragmentation pathways for this class of compounds include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu This could lead to the loss of a CO molecule (28 Da) or other fragments.

Loss of Chlorine: The molecule may lose a chlorine radical (Cl•), resulting in a fragment ion at M-35 and M-37. nih.gov

Retro-Diels-Alder (RDA) Reaction: Heterocyclic systems can undergo RDA reactions, which would cleave the saturated ring and provide diagnostic fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 181/183 | [M]⁺• (Molecular Ion) | 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes |

| 153/155 | [M - CO]⁺• | Loss of carbon monoxide from the carbonyl group |

| 146 | [M - Cl]⁺ | Loss of a chlorine radical |

| 118 | [M - Cl - CO]⁺ | Subsequent loss of CO after loss of Cl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and can be broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (ketone) stretching vibration will be prominent in the spectrum, typically appearing around 1650-1690 cm⁻¹. masterorganicchemistry.com Its position indicates conjugation with the aromatic ring.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration typically results in a strong absorption in the fingerprint region, between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, potentially broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Ketone) | Stretch | 1650 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The crystal structure of this analogue was determined by single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the triclinic space group P-1, with two molecules in the unit cell. researchgate.net The detailed crystallographic data are presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C19H14ClFN2O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 8.9893(3) |

| b (Å) | 9.5324(3) |

| c (Å) | 10.1917(4) |

| α (°) | 95.1780(10) |

| β (°) | 96.5320(1) |

| γ (°) | 116.3930(10) |

| Volume (ų) | 767.42(5) |

| Z | 2 |

Thermal Analysis Techniques in Structural Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for characterizing the thermal properties of a compound, including its melting point, thermal stability, and phase transitions. For the quinolinone family, these properties are important for determining processing and storage conditions.

While specific thermal analysis data for this compound is not documented, a study on a related compound, 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), provides insight into the thermal behavior of such heterocyclic systems. mdpi.com

The thermal analysis of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate was performed using DSC. The analysis revealed a sharp endothermic peak corresponding to the melting of the compound. mdpi.com The key thermal data are summarized in the table below.

| Parameter | Value |

|---|---|

| Melting Point (°C) | 259–260 |

| Differential Scanning Calorimetry (DSC) | |

| Enthalpy of Fusion (ΔH, J/g) | 125.3 |

The sharp melting point indicates a high degree of purity and a well-defined crystalline structure. The enthalpy of fusion provides a quantitative measure of the energy required to disrupt the crystal lattice. TGA of this compound would typically show the onset of decomposition at a higher temperature, indicating its thermal stability. Such data is critical for the development of stable formulations and for understanding the material's behavior under thermal stress.

Chemical Transformations and Derivatization of 7 Chloro 2,3 Dihydroquinolin 4 1h One

Reactivity of the Chlorine Atom: Nucleophilic Substitution Reactions

The chlorine atom at the 7-position of the dihydroquinolinone ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other 7-chloroquinoline (B30040) systems, where the electron-withdrawing nature of the heterocyclic ring facilitates the displacement of the chloride ion by a variety of nucleophiles. While the C4 position in 4,7-dichloroquinoline is generally more reactive for SNAr reactions, substitution at the C7 position is also a well-established transformation. tandfonline.com

These reactions are fundamental in creating derivatives with diverse functional groups, which can significantly alter the molecule's biological and chemical properties. Common nucleophiles employed in these reactions include amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. Such substitutions are pivotal in synthesizing libraries of compounds for drug discovery. durham.ac.ukamazonaws.com

| Nucleophile | Reaction Conditions | Product Type | Significance |

|---|---|---|---|

| Primary/Secondary Amines | Often requires heat or catalysis | 7-Amino-dihydroquinolinones | Introduction of basic side chains, common in antimalarial drug analogues. |

| Thiols (e.g., Alkylthiols) | Base-mediated (e.g., Et3N) | 7-Thioether-dihydroquinolinones | Creates analogues with potential anticancer and antimalarial activity. |

| Alcohols/Phenols | Ullmann-type coupling (Cu-catalyzed) | 7-Ether-dihydroquinolinones | Forms diaryl ether linkages found in various bioactive molecules. |

| Azide Ion (N3-) | Polar aprotic solvent (e.g., DMF) | 7-Azido-dihydroquinolinones | Precursor for synthesizing triazoles and other nitrogen-rich heterocycles. |

Transformations Involving the Carbonyl Group: Condensation Reactions (e.g., with Amines or Alcohols)

The carbonyl group at the C4 position is a key site for chemical transformations, most notably condensation reactions. A condensation reaction involves the joining of two molecules to form a larger molecule, with the concurrent loss of a small molecule, such as water.

When 7-chloro-2,3-dihydroquinolin-4(1H)-one reacts with primary amines, it typically forms an enamine or an imine intermediate. This step is crucial in the synthesis of 4-aminoquinoline (B48711) derivatives, where the initial condensation is followed by an aromatization step. organic-chemistry.orgnih.gov The reaction with alcohols, often under acidic catalysis, can lead to the formation of ketals, which serve as protecting groups for the carbonyl functionality during subsequent synthetic steps.

| Reagent | Intermediate/Product | Reaction Type | Significance |

|---|---|---|---|

| Primary Amines (R-NH2) | Enamine/Imine | Condensation | Key step in the synthesis of 4-aminoquinolines via dehydrogenative aromatization. organic-chemistry.org |

| Alcohols (R-OH) | Ketal | Condensation (Acetalization) | Protection of the carbonyl group for further functionalization of the molecule. |

| Hydrazine (H2N-NH2) | Hydrazone | Condensation | Intermediate for the synthesis of pyrazole-fused quinolines. researchgate.net |

Functionalization at Various Positions of the Dihydroquinolinone Ring

Beyond the chlorine and carbonyl groups, other positions on the dihydroquinolinone ring can be functionalized to create a diverse range of derivatives. The nitrogen atom at the 1-position can undergo reactions such as N-alkylation or N-arylation, which are common strategies to modify the pharmacokinetic properties of heterocyclic compounds. nih.govmdpi.com

Furthermore, the methylene (B1212753) carbons at C2 and C3 can be targeted for functionalization. For instance, reactions can be designed to introduce substituents at the C3 position. nih.govmdpi.com The aromatic ring itself, besides the C7 position, can potentially undergo further electrophilic substitution, although the existing electron-withdrawing groups may deactivate the ring towards such reactions. C-H activation has emerged as a powerful tool for the regioselective functionalization of quinoline (B57606) scaffolds, offering novel pathways for derivatization at positions that are otherwise difficult to access. nih.govrsc.orgnih.gov

Synthesis of Stable Isotope Labeled Analogues (e.g., 13C, 15N) from this compound

The synthesis of stable isotope-labeled analogues of bioactive molecules is essential for metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry. This compound has been utilized as a key precursor in the synthesis of isotopically labeled antimalarial drugs like chloroquine (B1663885).

For example, M+7 isotopomers of chloroquine and its metabolites have been prepared with ¹³C and ¹⁵N isotopes. The synthesis often starts from uniformly ¹³C-labeled benzene (B151609), which is then elaborated through several steps to construct the labeled this compound core. This labeled intermediate is then reacted with the appropriate amine side chain to yield the final labeled drug molecule.

Formation of More Complex Heterocycles and Hybrid Compounds (e.g., Fused Systems, Pyrrole Rings)

This compound is a valuable building block for the construction of more complex molecular architectures, including fused heterocyclic systems. Various synthetic strategies can be employed to build additional rings onto the dihydroquinolinone framework.

One notable example is the construction of a pyrrole ring fused to the dihydroquinolinone core, leading to tricyclic heteroarenes like 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ones. nih.govaurigeneservices.com This can be achieved through a multi-step process that may involve initial functionalization at the C8 position (e.g., via Sonogashira coupling with a terminal alkyne) followed by a transition metal-mediated intramolecular C-N bond formation to close the pyrrole ring. aurigeneservices.com Similarly, post-Ugi modification strategies have been used to synthesize 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. nih.govrsc.org The carbonyl group can also be a starting point for building fused pyrazole or isoxazole rings through condensation with hydrazine or hydroxylamine, respectively. researchgate.net

Oxidative Annulation Strategies for Aromaticity Introduction

Oxidative annulation is a powerful strategy for constructing aromatic rings. This process involves the formation of a new ring (annulation) followed by an oxidation step that introduces aromaticity. While specific examples starting directly from this compound are not extensively detailed, the general principle can be applied to its derivatives. For instance, a derivative of the dihydroquinolinone could be subjected to a reaction that builds a new carbocyclic or heterocyclic ring, which is then aromatized. mdpi.com

Modern synthetic methods, including transition metal-catalyzed C-H activation and photoredox chemistry, have significantly advanced the field of oxidative annulation for quinoline synthesis. mdpi.com These strategies could potentially be adapted to create complex, polycyclic aromatic systems from the dihydroquinolinone scaffold. For example, a dearomative annulation of a fully aromatic quinoline can lead to spiro-dihydroquinolines, which are complex fused systems. acs.org

Dehydrogenative Aromatization Reactions (e.g., to 4-Aminoquinolines)

A key transformation of 2,3-dihydroquinolin-4(1H)-ones is their conversion to fully aromatic quinoline systems through dehydrogenation. A particularly significant application is the synthesis of 4-aminoquinolines, a core structure in many antimalarial drugs. organic-chemistry.orgnih.gov

An efficient and sustainable method for this transformation involves a synergistic palladium/copper catalysis system. organic-chemistry.org In this process, the 2,3-dihydroquinolin-4(1H)-one undergoes a condensation reaction with an amine, followed by an aerobic dehydrogenative aromatization. Oxygen from the air serves as the terminal oxidant, making this a green and atom-economical approach. organic-chemistry.orgnih.gov This method avoids the use of harsh reagents and provides a direct route to valuable 4-aminoquinoline derivatives from readily available dihydroquinolinone precursors. organic-chemistry.org

| Catalyst System | Oxidant | Solvent/Conditions | Product |

|---|---|---|---|

| Pd(OAc)2 / Cu(OAc)2 / 1,10-phenanthroline | O2 (Oxygen balloon) | Pivalic acid, 140°C | 4-Aminoquinolines |

Computational Chemistry and Molecular Modeling Studies of 7 Chloro 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about molecular geometry, electronic properties, and reactivity. DFT calculations are instrumental in determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). These parameters help in understanding the kinetic stability and chemical reactivity of a compound. nih.govresearchgate.net

Although specific DFT analysis of 7-chloro-2,3-dihydroquinolin-4(1H)-one is not detailed in the searched literature, studies on related chloroquine (B1663885) derivatives demonstrate the utility of this approach. For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to optimize the molecular geometries and analyze the electronic properties of chloroquine and chloroquine phosphate (B84403). nih.gov Such studies involve calculating the global minimum energies, dipole moments, and frontier orbital energies to predict regions of electrophilic and nucleophilic attack through MEP maps. nih.govimist.ma This analysis of the electronic distribution is crucial for understanding how the molecule might interact with biological targets. nih.gov

Key electronic properties calculated via DFT for related molecules provide insight into their potential reactivity and stability.

| Property | Description | Relevance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates nucleophilic character and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates electrophilic character and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. imist.ma |

| MEP Map | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, predicting sites for intermolecular interactions. imist.ma |

For a molecule like this compound, DFT would elucidate how the chloro- and oxo-substituents influence the electron density across the dihydroquinoline ring system, thereby predicting its stability and reactive sites for potential chemical modifications or biological interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug design to understand and predict the binding affinity and interaction patterns between a potential drug molecule and its biological target. The results are often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction.

While docking studies specifically for this compound have not been identified, numerous studies have been performed on its structural analogs. For example, derivatives of 7-chloroquinoline (B30040) have been docked against various therapeutic targets. In one study, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were docked into the active site of tyrosine-protein kinase c-Src (PDB: 3G6H), a target in cancer therapy. mdpi.com The docking results revealed key hydrogen bond interactions with amino acid residues like Glu310 and Asp404, helping to explain the compounds' antiproliferative activity. mdpi.com Similarly, chloroquine derivatives have been docked against proteins of the SARS-CoV-2 virus, such as the main protease (PDB: 6LU7), to evaluate their potential as antiviral agents. nih.govresearchgate.net

The insights from such studies on related compounds are summarized below:

| Compound Class | Protein Target (PDB ID) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| 7-Chloro-4-aminoquinoline-benzimidazole hybrid | c-Src Tyrosine Kinase (3G6H) | Glu310, Asp404 | -119.99 | mdpi.com |

| Pyrimidohexahydroquinoline derivative | Mcl-1 Enzyme | Not Specified | -8.97 | rsc.org |

| Chloroquine | SARS-CoV-2 Main Protease (6LU7) | Not Specified | Not Specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Specific QSAR models for this compound are not available in the reviewed literature. However, the dihydroquinolinone and quinolinone scaffolds have been the subject of several QSAR studies. For instance, a 3D-QSAR study was conducted on a series of dihydrodiazepinoindolone derivatives as PARP-1 inhibitors, resulting in robust CoMFA and CoMSIA models. researchgate.net These models, validated by statistical metrics like q² and r², produced contour maps that visualize how different structural modifications (steric, electrostatic, hydrophobic) would affect biological activity. researchgate.net Another study developed QSAR models for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, successfully correlating molecular descriptors with inhibitory activity. nih.gov

| QSAR Model Type | Compound Series | Biological Target | Key Statistical Parameters | Relevant Descriptors | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Dihydrodiazepinoindolone derivatives | PARP-1 | CoMSIA: q² = 0.755, r² = 0.992 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor Fields | researchgate.net |

| 2D-QSAR | 4-Aminoquinoline (B48711) Imidazole (B134444) Analogues | Plasmodium falciparum | R² = 0.9180, R²pred = 0.8276 | Not Specified | researchgate.net |

| 3D-QSAR | Thiazole derivatives | Biofilm Inhibition | CoMSIA: q² = 0.593, R²pred = 0.913 | Not Specified | physchemres.org |

These studies demonstrate that a QSAR model for derivatives of this compound could be developed if a dataset with structural variations and corresponding biological activity data were available. Such a model would be invaluable for predicting the activity of novel analogs before committing to their synthesis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Profiles

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, revealing how the ligand's conformation changes within the binding site and how it affects the protein's structure. Key metrics analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

While no specific MD simulations for this compound are documented in the search results, this technique has been applied to its analogs to validate docking results and assess complex stability. For example, MD simulations were used to study the stability of a complex between a 7-chloro-quinoline derivative and the myeloperoxidase (MPO) enzyme, confirming that the compound maintained its interactions within the catalytic site over the simulation period. researchgate.net Similarly, MD simulations of newly designed PARP-1 inhibitors based on a dihydrodiazepinoindolone scaffold were used to confirm the stability of the ligand-protein interactions predicted by molecular docking. researchgate.net Studies on 4-aminoquinoline imidazole analogues targeting P. falciparum also used MD simulations to show that lead compounds stabilized the target protein complex effectively over a 50 ns simulation time. researchgate.net

These simulations provide a dynamic picture of the molecular interactions, offering a more rigorous evaluation of a potential drug candidate's binding mode than static docking alone.

In Silico Approaches for Designing Novel Dihydroquinolinone Derivatives with Enhanced Properties

In silico design leverages the insights gained from computational studies like DFT, docking, QSAR, and MD simulations to rationally design new molecules with improved properties, such as higher binding affinity, better selectivity, or enhanced pharmacokinetic profiles. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

The design of novel derivatives based on the 7-chloroquinoline and quinolinone frameworks is a common strategy reported in the literature. For instance, based on QSAR and docking results for PARP-1 inhibitors, researchers designed eight new dihydrodiazepinoindolone derivatives with predicted high activity and favorable ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net In another study, in silico tools were used to guide the design of enone- and chalcone-chloroquinoline hybrid analogs with the aim of improving solubility while retaining antimalarial potency. nih.gov The computational predictions helped identify modifications that led to synthesized compounds with notable antimalarial activity. nih.gov Similarly, computational design has been used to identify safer alternatives to chloroquine and hydroxychloroquine (B89500) by generating analogues and screening them for activity against SARS-CoV-2 targets and for improved safety profiles. nih.gov

This strategy, applied to this compound, would involve:

Identifying a biological target using docking or literature data.

Understanding the structure-activity relationship using QSAR models.

Using DFT to predict how modifications would alter the electronic properties and reactivity.

Proposing novel derivatives with modifications expected to enhance binding or other desired properties.

Virtually screening these new designs using docking and MD simulations before selecting candidates for synthesis.

Medicinal Chemistry and Pharmacological Potential of 7 Chloro 2,3 Dihydroquinolin 4 1h One and Analogues

General Overview of Pharmacological Activities of Quinolone and Dihydroquinolinone Derivatives

The quinolone and dihydroquinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Historically, the development of quinolones began with the synthesis of nalidixic acid, derived from 7-chloroquinoline (B30040), which established the antibacterial prowess of this chemical class. edwiserinternational.com Since then, extensive research has unveiled a diverse range of biological effects for these compounds.

Quinolone derivatives are well-established as potent antibacterial agents, primarily used to treat a variety of bacterial infections. mdpi.com Beyond their antibacterial action, these compounds have demonstrated a multitude of other therapeutic potentials. mdpi.comnih.gov Research has highlighted their efficacy as anticancer, antifungal, antiprotozoal, antiviral, and anti-inflammatory agents. researchgate.netnih.gov Furthermore, specific derivatives have been investigated for their activity as anticonvulsants, antitumor agents, antiplatelet agents, FMS kinase inhibitors, and even for their potential in combating HIV. edwiserinternational.commdpi.com The versatility of the quinolone core allows for structural modifications that can tune its biological activity, making it a focal point of drug discovery efforts. nih.gov

Similarly, the dihydroquinolinone framework, a reduced form of the quinolone scaffold, is a key component in several biologically active molecules and approved drugs. nih.gov Compounds incorporating the 3,4-dihydro-2(1H)-quinolone moiety have shown a variety of activities, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Dihydroquinolinone derivatives have also been explored for their potential as carbonic anhydrase inhibitors and antioxidants. nih.gov

The broad and potent spectrum of activity associated with both quinolone and dihydroquinolinone derivatives underscores their significance in medicinal chemistry. edwiserinternational.comnih.gov Their amenability to chemical synthesis and modification allows for the generation of extensive libraries of compounds with diverse and specific biological activities. nih.gov

Structure-Activity Relationships (SAR) in Halogenated Dihydroquinolinones: Impact of Chlorine Substitution on Biological Activity

The principle of structure-activity relationship (SAR) is fundamental in medicinal chemistry, as it connects the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org The introduction of halogen atoms, particularly chlorine, into a biologically active molecule can significantly modulate its properties and, consequently, its therapeutic efficacy. researchgate.neteurochlor.org Halogenation can influence a compound's lipophilicity, electronic properties, and steric interactions with its biological target. researchgate.netresearchgate.net

In the context of dihydroquinolinones, the substitution of a chlorine atom can have a profound impact on biological activity. The presence of a chlorine atom can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins or enzymes. researchgate.netresearchgate.net This increased lipophilicity can lead to a higher concentration of the compound at its site of action, potentially resulting in improved bioactivity. researchgate.net

The electronic effects of chlorine, an electron-withdrawing group, can also play a crucial role. researchgate.net This inductive effect can polarize adjacent moieties within the molecule, influencing its interaction with the target receptor. researchgate.net For instance, the electron-withdrawing nature of chlorine can enhance hydrophobic interactions with a receptor and alter the polarity of nearby atoms, affecting binding affinity. researchgate.netdrugdesign.org

Furthermore, the size of the chlorine atom introduces steric factors that can be critical for the molecule's orientation within a binding site. eurochlor.org A chlorine substituent can promote specific conformations necessary for optimal interaction with biological macromolecules. eurochlor.org Studies on various heterocyclic compounds have shown that the position and nature of halogen substituents can significantly affect their biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov For example, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom at various positions of the phenyl rings resulted in significant cytotoxic effects, particularly against breast cancer cells. nih.gov

The strategic placement of a chlorine atom on the dihydroquinolinone scaffold can therefore be a powerful tool for medicinal chemists to optimize the pharmacological profile of these compounds, leading to the development of more potent and selective therapeutic agents. gardp.orgdrugdesign.org

Mechanism of Action Studies at the Molecular and Cellular Level

The pharmacological effects of 7-chloro-2,3-dihydroquinolin-4(1H)-one and its analogues are often mediated by their direct interaction with specific biological macromolecules, such as enzymes and other proteins. The 7-chloroquinoline moiety itself is a known pharmacophore present in several established drugs and is recognized for its potential to interact with various biological targets. mdpi.com

Enzyme Inhibition: Dihydroquinolinone derivatives have been investigated for their ability to inhibit various enzymes. For instance, novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating peptide moieties have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms, specifically hCA IX and hCA XII. nih.gov While these specific compounds were not chlorinated at the 7-position, this study highlights the potential of the dihydroquinolinone scaffold to interact with the active sites of enzymes. Similarly, derivatives of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, which contains a related heterocyclic core, have been identified as cholinesterase inhibitors, with a 7-(3-chloro-4-fluorophenyl) derivative showing significant potency. mdpi.com

Protein Binding: The interaction of chlorinated quinoline (B57606) derivatives with proteins is a key aspect of their mechanism of action. The chlorine atom can participate in various non-covalent interactions, including halogen bonds and hydrophobic interactions, which can stabilize the binding of the compound to its protein target. researchgate.netresearchgate.net Studies on other chlorinated compounds have shown that they can bind to plasma proteins, which can influence their pharmacokinetic properties. nih.gov The 7-chloroquinoline scaffold has been used to synthesize compounds that exhibit binding to various proteins. nih.gov For example, copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones have been synthesized and their interaction with biological targets has been studied. nih.gov

The ability of the this compound core to serve as a scaffold for designing specific enzyme inhibitors and protein-binding molecules is an active area of research. The following table summarizes examples of enzyme inhibition by related dihydroquinolinone and quinoline derivatives.

| Compound Class | Target Enzyme | Key Findings |

| 7-Amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugates | Carbonic Anhydrase (hCA IX and hCA XII) | Showed inhibitory activity in the micromolar range against hCA IX and hCA XII. nih.gov |

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Cholinesterase | Exhibited the highest inhibitory potency with an IC50 value of 6.084 ± 0.26 μM. mdpi.com |

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases. nih.gov The modulation of inflammatory pathways is a key therapeutic strategy, and various heterocyclic compounds have been shown to possess anti-inflammatory properties. nih.gov Dihydroquinolinone derivatives have the potential to modulate these pathways through various mechanisms.

One of the key mechanisms by which compounds can exert anti-inflammatory effects is by inhibiting the activity of pro-inflammatory enzymes or by interfering with the signaling cascades that lead to the production of inflammatory mediators. nih.govresearchgate.net For example, flavonoids, another class of heterocyclic compounds, have been shown to modulate various phases of inflammatory processes, including gene transcription and expression, and the inhibition of enzymatic activities. nih.gov

Derivatives of 1,3-disubstituted prop-2-en-1-one, which share a similar enone motif with this compound, have been developed as inhibitors of neutrophilic inflammation. nih.gov These compounds were found to inhibit the production of superoxide anions and the release of elastase from neutrophils, key events in the inflammatory response. nih.gov The mechanism of action for these compounds involved the modulation of mitogen-activated protein kinase (MAPK) and Akt signaling pathways. nih.gov Given the structural similarities, it is plausible that this compound and its analogues could also exert anti-inflammatory effects by targeting similar signaling pathways.

The following table outlines key inflammatory pathways and potential points of modulation by small molecules.

| Inflammatory Pathway | Key Mediators/Targets | Potential Modulatory Effect of Dihydroquinolinones |

| Mitogen-Activated Protein Kinase (MAPK) Signaling | JNK, p38, ERK | Inhibition of phosphorylation, leading to reduced production of pro-inflammatory cytokines. nih.gov |

| PI3K/Akt Signaling | Akt | Attenuation of Akt phosphorylation, impacting neutrophil activation and survival. nih.gov |

| Neutrophil Function | Superoxide Anion, Elastase | Inhibition of their production and release, thereby reducing tissue damage. nih.gov |

Microtubules are dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers and are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov The disruption of tubulin polymerization is a well-validated strategy in cancer chemotherapy. A recent study has identified novel dihydroquinolin-4(1H)-one derivatives as potent tubulin polymerization inhibitors that target the colchicine binding site. nih.gov

The lead compound from this study demonstrated remarkable antiproliferative activities against several cancer cell lines with IC50 values in the nanomolar range. nih.gov Further mechanistic investigations revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase in cancer cells. nih.gov It also exhibited anti-angiogenic properties and inhibited tumor growth in a preclinical model. nih.gov These findings highlight the potential of the dihydroquinolin-4(1H)-one scaffold as a template for the development of new anticancer agents that act by disrupting microtubule dynamics.

The following table summarizes the effects of a potent dihydroquinolin-4(1H)-one derivative on tubulin assembly and cancer cell functions.

| Activity | Observation |

| Antiproliferative Activity | IC50 values in the range of 0.003–0.024 μM against four cancer cell lines. nih.gov |

| Tubulin Polymerization Inhibition | IC50 value of 3.06 μM. nih.gov |

| Cell Cycle Arrest | Induced G2/M phase arrest in K562 cells. nih.gov |

| Apoptosis Induction | Induced apoptosis in K562 cells. nih.gov |

| Anti-angiogenesis | Disrupted angiogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov |

| In Vivo Antitumor Activity | Inhibited tumor growth in an H22 allograft model with a TGI rate of 63.3%. nih.gov |

The antibacterial activity of quinolones is primarily attributed to their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are type II topoisomerases that play critical roles in DNA replication, recombination, and repair. nih.govresearchgate.net

DNA Gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process that is crucial for the initiation of DNA replication. nih.govTopoisomerase IV , on the other hand, is the primary enzyme responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells. nih.govresearchgate.net

Quinolones act by trapping these enzymes in a complex with DNA, leading to the formation of a ternary drug-enzyme-DNA complex. nih.govnih.gov This complex blocks the progression of the replication fork and leads to the accumulation of double-strand breaks in the bacterial DNA. nih.govresearchgate.net The resulting DNA damage triggers the SOS response and, at higher concentrations, leads to bacterial cell death. nih.govresearchgate.net

The relative potency of different quinolones against DNA gyrase and topoisomerase IV can vary depending on the bacterial species. nih.govyoutube.com In many gram-negative bacteria, DNA gyrase is the primary target, while in many gram-positive bacteria, topoisomerase IV is the preferred target. nih.govyoutube.com

Given that this compound is a structural analogue of the quinolone core, it is plausible that it or its derivatives could exhibit antibacterial activity through a similar mechanism of action. The presence of the 4-oxo group and the nitrogen at position 1 are key features for interaction with the enzyme-DNA complex.

The following table summarizes the roles of DNA gyrase and topoisomerase IV and the effect of quinolone inhibition.

| Enzyme | Primary Function in Bacteria | Effect of Quinolone Inhibition |

| DNA Gyrase | Introduces negative supercoils into DNA. nih.gov | Trapping of the enzyme-DNA complex, inhibition of DNA replication, and induction of double-strand breaks. nih.govnih.gov |

| Topoisomerase IV | Decatenates replicated chromosomes. nih.govresearchgate.net | Inhibition of chromosome segregation, leading to cell division arrest. nih.gov |

Effects on Cell Cycle Progression and Induction of Apoptosis

Derivatives of the dihydroquinolinone scaffold have demonstrated significant effects on the regulation of the cell cycle and the induction of programmed cell death, or apoptosis, in various cancer cell lines. These compounds can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases and subsequently triggering apoptotic pathways.

One study on tetrahydroquinolinone derivatives revealed that these compounds can induce cell cycle arrest at the G2/M phase. researchgate.net This arrest in the mitotic phase is a critical step that can lead to apoptotic cell death through both intrinsic and extrinsic pathways. researchgate.net The intrinsic pathway is often initiated by mitochondrial stress, while the extrinsic pathway is triggered by the activation of death receptors on the cell surface.

Similarly, 7-chloroquinoline derivatives have been shown to block the cell cycle and induce apoptosis in a dose-dependent manner in CCRF-CEM (human acute lymphoblastic leukemia) cells. nih.gov At higher concentrations, these compounds led to an accumulation of cells in the G0/G1 phase. nih.gov Further research on 7-chloroquinoline-1,2,3-triazoyl carboxamides has highlighted their ability to induce apoptosis, with one derivative, QTCA-1, showing significant cytotoxic activity against MDA-MB-231 triple-negative breast cancer cells. nih.gov This compound induced a substantial level of cell death, with 80.4% of MDA-MB-231 cells undergoing apoptosis. nih.gov In another study, these same derivatives were found to cause cell cycle arrest at the G0/G1 phase and induce apoptosis in human bladder carcinoma cells. researchgate.netmdpi.com

The induction of apoptosis by these compounds is often mediated by the activation of caspases, a family of proteases that play a crucial role in executing programmed cell death. For instance, a dichloromethane fraction containing quinoline alkaloids was found to activate caspases-8, -9, and -3, indicating the involvement of both intrinsic and extrinsic apoptotic pathways in HT-29 colon cancer cells. nih.gov

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Key Findings |